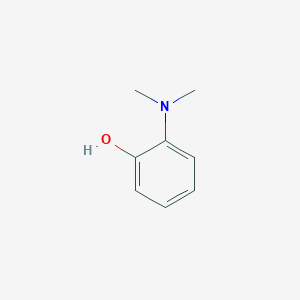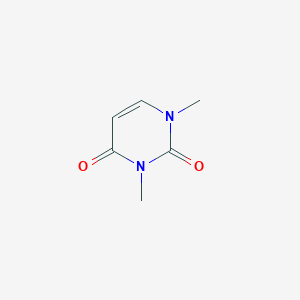
1,3-Dimethyluracil
Overview
Description
N,N’-dimethyluracil: is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms in the uracil ring
Mechanism of Action
Target of Action
1,3-Dimethyluracil is a methyl derivative of uric acid . It’s found occasionally in human urine and is one of the purine components in urinary calculi . Methylated purines originate from the metabolism of methylxanthines (caffeine, theophylline, and theobromine) .
Mode of Action
The mode of action of this compound is intriguing. It involves efficient intramolecular ionization-induced proton transfer across a this compound dimer . This is a model p-stacked system with no hydrogen bonds . Upon photoionization by tunable vacuum ultraviolet synchrotron radiation, the dimethyluracil dimer undergoes proton transfer and dissociates to produce a protonated monomer .
Biochemical Pathways
Proton transfer is ubiquitous in chemistry and biology, occurring, for example, in proteins, enzyme reactions, and across proton channels and pumps . It has always been described in the context of hydrogen-bonding networks acting as proton conduits . This proton transfer in this compound is unique as it occurs in the absence of hydrogen bonds across p-stacked dimers of ionized nucleobases .
Pharmacokinetics
It’s known that methylated purines, from which this compound originates, are part of the metabolism of methylxanthines . These compounds, including caffeine, theophylline, and theobromine, have well-studied pharmacokinetics .
Result of Action
The result of the proton transfer in this compound is the production of a protonated monomer . This process involves significant rearrangements of the two fragments, facilitating a relatively low potential energy barrier .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the proton transfer process is facilitated by photoionization by tunable vacuum ultraviolet synchrotron radiation . This suggests that light exposure could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
1,3-Dimethyluracil is known to interact with certain enzymes. It has inhibitory activity against hCA I and hCA II, with K values of 316.2 μM and 166.4 μM respectively .
Cellular Effects
It is known that methylated purines, which include this compound, originate from the metabolism of methylxanthines (caffeine, theophylline, and theobromine) .
Molecular Mechanism
It is known that the stability of the C6-centered carbanions derived from this compound has been investigated in the gas phase and in DMSO and water solutions .
Temporal Effects in Laboratory Settings
It is known that ultraviolet irradiation of aqueous this compound results in hydration of the 5:6 double bond of the uracil ring to form 1,3-dimethyl-6-oxy-hydrouracil .
Metabolic Pathways
This compound is involved in the metabolism of methylxanthines (caffeine, theophylline, and theobromine) .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of cyanoacetic acid with 1,3-dimethylurea.
Multicomponent Reactions: Another approach is the multicomponent reaction involving aldehydes, dimedone, and 6-amino-1,3-dimethyluracil.
Industrial Production Methods: Industrial production methods focus on optimizing yield, purity, and reaction time while minimizing the generation of pollutants. Techniques such as vacuum distillation and the use of non-toxic reagents are employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-dimethyluracil can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Arylboronic acids, selenium powder, silver nitrate as a catalyst.
Major Products:
Oxidation: Formation of oxidized uracil derivatives.
Reduction: Formation of reduced uracil derivatives.
Substitution: Formation of 5-arylselanyluracils.
Scientific Research Applications
Chemistry: : N,N’-dimethyluracil is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor in multicomponent reactions to form complex molecules with potential pharmaceutical applications .
Biology: : In biological research, N,N’-dimethyluracil derivatives are studied for their potential antimicrobial and antioxidant activities. These compounds have shown promise in inhibiting the growth of certain bacterial and fungal strains .
Medicine: : The compound and its derivatives are explored for their potential anticancer, antiviral, and anti-inflammatory properties. They are also investigated for their role in drug discovery and development .
Industry: : N,N’-dimethyluracil is used in the production of various industrial chemicals and materials. Its derivatives are employed in the synthesis of corrosion inhibitors and other functional materials .
Comparison with Similar Compounds
6-amino-1,3-dimethyluracil: This compound is similar in structure but contains an amino group at the 6-position.
This compound: Lacks the N,N’-dimethyl substitution and is used in different synthetic applications.
Uniqueness: N,N’-dimethyluracil is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial materials .
Properties
IUPAC Name |
1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDBKAHWADVXFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061244 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,3-Dimethyluracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002144 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
874-14-6 | |
| Record name | 1,3-Dimethyluracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyluracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dimethyluracil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN3V9WZ8FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-Dimethyluracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002144 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120 °C | |
| Record name | 1,3-Dimethyluracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002144 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





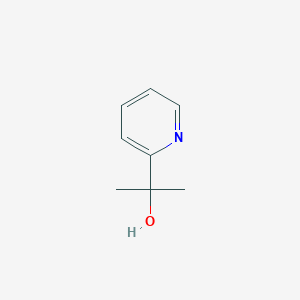

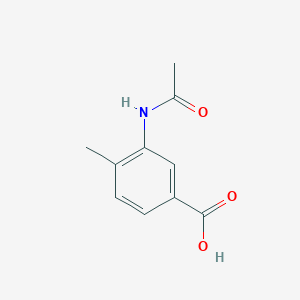



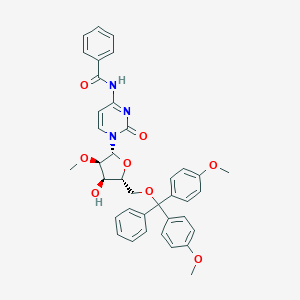

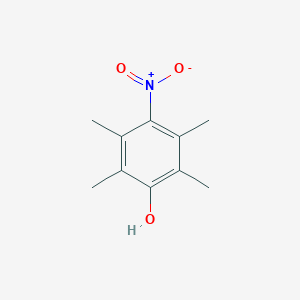
![1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B184029.png)
